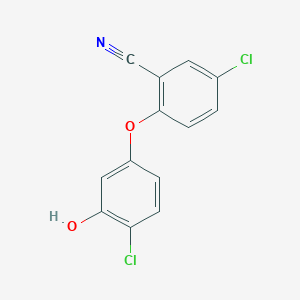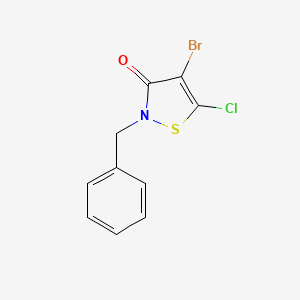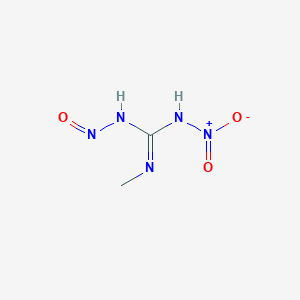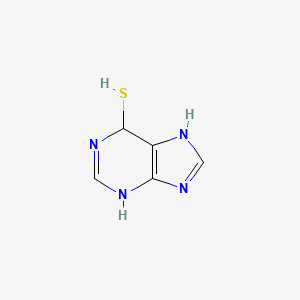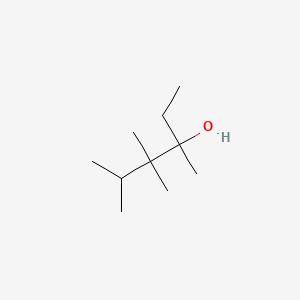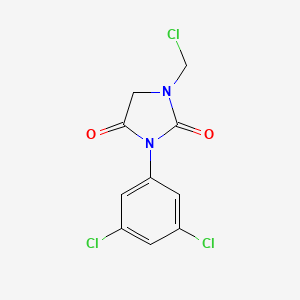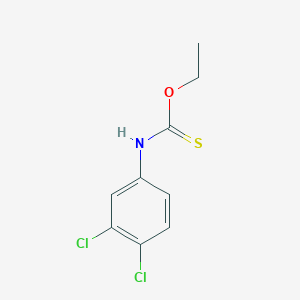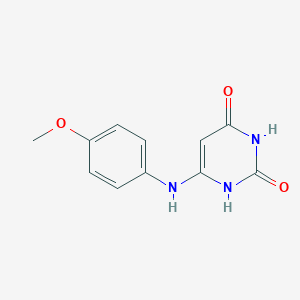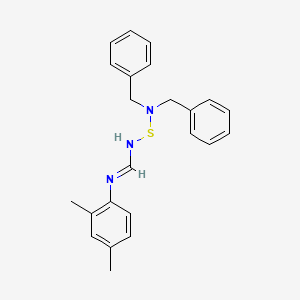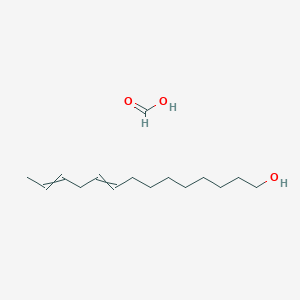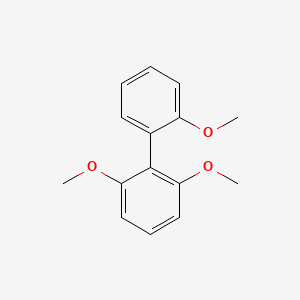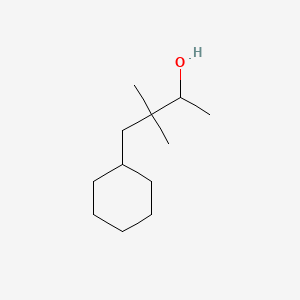![molecular formula C15H14N2S2 B14466532 N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide CAS No. 72875-39-9](/img/structure/B14466532.png)
N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide is a chemical compound known for its unique structure and properties It is composed of a benzenecarbothioamide group attached to a 4-methylphenylcarbamothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide typically involves the reaction of 4-methylphenyl isothiocyanate with benzenecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended use.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Aplicaciones Científicas De Investigación
N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methylphenyl)-N’-[(4-methylphenyl)carbamothioyl]benzene carboximidamide
- N-(4-Methylphenyl)benzenecarbothioamide
Uniqueness
N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide is unique due to its specific structural features, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
72875-39-9 |
|---|---|
Fórmula molecular |
C15H14N2S2 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)carbamothioyl]benzenecarbothioamide |
InChI |
InChI=1S/C15H14N2S2/c1-11-7-9-13(10-8-11)16-15(19)17-14(18)12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,18,19) |
Clave InChI |
CZZDVTJPXHQYNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=S)NC(=S)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


